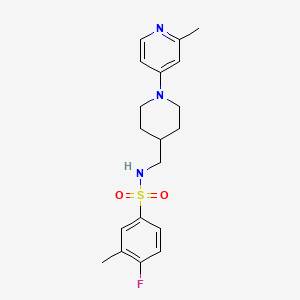
4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, pyridine, piperidine, and benzenesulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridine Group: The pyridine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with 2-methylpyridine under basic conditions.
Sulfonamide Formation: The benzenesulfonamide group is attached through a sulfonylation reaction, where the intermediate reacts with benzenesulfonyl chloride in the presence of a base like triethylamine.
Fluorination and Methylation: The final steps involve selective fluorination and methylation of the aromatic ring, which can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr), using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of methoxy-substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
Medicinally, this compound could be explored for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the presence of fluorine can enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism by which 4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in bacterial cell wall synthesis or receptors in the central nervous system.
相似化合物的比较
Similar Compounds
4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the 3-methyl group, which may affect its biological activity and binding affinity.
3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the fluorine atom, potentially reducing its metabolic stability.
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks both the fluorine and methyl groups, which could significantly alter its chemical and biological properties.
Uniqueness
The presence of both fluorine and methyl groups in 4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide makes it unique compared to its analogs. These groups can influence the compound’s lipophilicity, electronic properties, and overall biological activity, potentially making it more effective in its intended applications.
属性
IUPAC Name |
4-fluoro-3-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c1-14-11-18(3-4-19(14)20)26(24,25)22-13-16-6-9-23(10-7-16)17-5-8-21-15(2)12-17/h3-5,8,11-12,16,22H,6-7,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHHWUUVKNKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
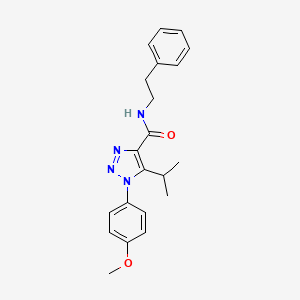
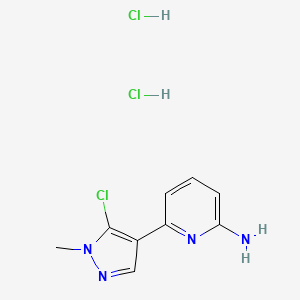
![2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2817471.png)
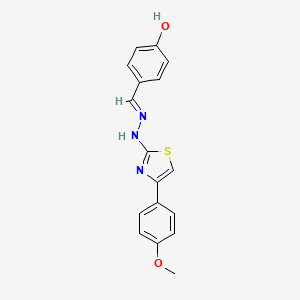
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2817474.png)
![2-(2,5-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2817476.png)
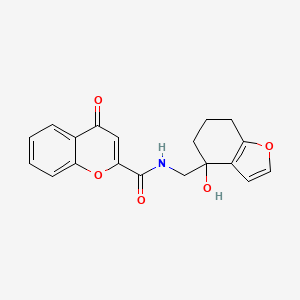
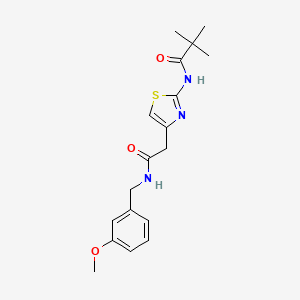
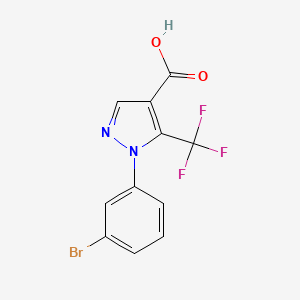
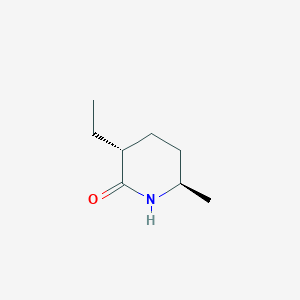
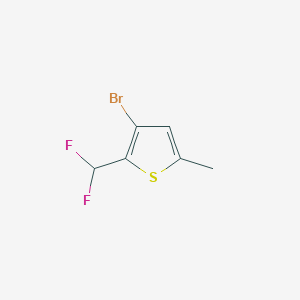
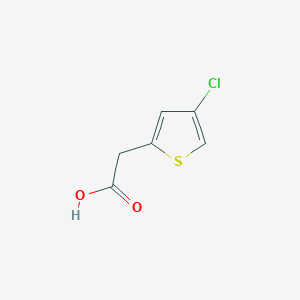
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2817489.png)
